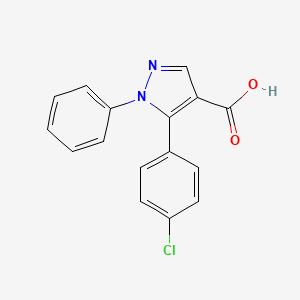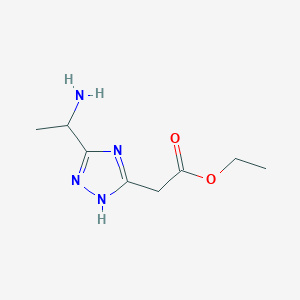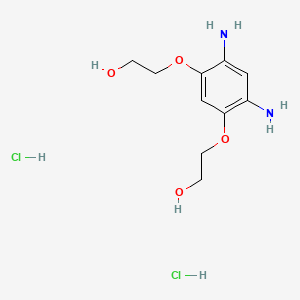
3-hydrazinyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydrazinyl-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₁₃N₃ It is a derivative of aniline, featuring a hydrazinyl group attached to the meta position of the phenyl ring and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-hydrazinyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylaniline with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-hydrazinyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-hydrazinyl-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-hydrazinyl-N,N-dimethylaniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with nucleic acids, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: A precursor to 3-hydrazinyl-N,N-dimethylaniline, used in the synthesis of dyes and pigments.
3-hydrazinyl-N,N-diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
3-hydrazinyl-N,N-dimethylbenzylamine: Similar structure but with a benzyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
940924-81-2 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-hydrazinyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-8)10-9/h3-6,10H,9H2,1-2H3 |
Clave InChI |
JGYOZBKBTNWBSR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)NN |
SMILES canónico |
CN(C)C1=CC=CC(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















